molecular formula C16H19N5O4S B2887118 N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903330-08-4

N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2887118
CAS RN: 1903330-08-4
M. Wt: 377.42
InChI Key: STSXPYBDKHQRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide, also known as MSMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Compounds structurally related to N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide have been studied for their inhibition of carbonic anhydrase (CA) isoenzymes. Aromatic sulfonamides, including ones with morpholine groups, exhibited nanomolar half maximal inhibitory concentration (IC50) values against several CA isoenzymes, demonstrating significant inhibitory activity. These findings suggest potential research applications in the development of CA inhibitors for therapeutic purposes (Supuran, Maresca, Gregáň, & Remko, 2013).

Tyrosine Kinase Inhibitors

In the field of cancer research, certain analogs of the compound have been explored as tyrosine kinase inhibitors. 4-Anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines, structurally related to N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide, have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR). These compounds, with various structural modifications, have shown significant inhibition of EGFR in cellular assays, highlighting their potential as targeted cancer therapies (Smaill et al., 2001).

Antimicrobial Activity

The antimicrobial properties of compounds containing morpholine and sulfonamide groups have also been investigated. 4-(Phenylsulfonyl) morpholine, a structurally similar compound, has shown antimicrobial activity against standard and multi-resistant strains of various microorganisms. This suggests potential applications in developing new antimicrobial agents, particularly against drug-resistant strains (Oliveira et al., 2015).

Synthesis of N-Heterocycles

The synthesis of N-heterocycles using α-phenylvinylsulfonium salts, including morpholine derivatives, has been reported. These synthetic approaches yield a variety of morpholine-containing compounds, suggesting potential applications in the synthesis of complex organic molecules and medicinal chemistry (Matlock et al., 2015).

Cannabinoid Receptor Ligands

Sulfamoyl benzamides, similar in structure to N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide, have been identified as novel cannabinoid receptor ligands. Modifications of these structures led to the discovery of potent and selective CB2 agonists, indicating potential research applications in the field of pain management and neurology (Worm et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes unique to fungi, such as benzoate 4‐hydroxylase (cyp53) . This enzyme is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi .

Mode of Action

This interaction could result in the disruption of essential metabolic processes in the target organisms, leading to their growth inhibition or death .

Biochemical Pathways

The compound likely affects the biochemical pathways involving its target enzyme. In the case of CYP53, this enzyme is involved in the metabolism of aromatic compounds in fungi . By inhibiting this enzyme, the compound could disrupt these metabolic pathways, leading to toxic accumulation of intermediates or deprivation of essential end products .

Pharmacokinetics

The optimization of pharmacokinetic properties is often achieved through the targeted introduction of a phenolic moiety to support rapid phase ii clearance, thereby minimizing systemic exposure following inhalation and reducing systemically mediated adverse events .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve disruption of essential metabolic processes in the target organisms, due to the inhibition of the target enzyme . This could lead to growth inhibition or death of the target organisms .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. These might include the presence of other compounds or enzymes that could interact with the compound, the pH and temperature of the environment, and the presence of transport proteins that could affect the compound’s distribution . .

properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-26(23,24)20-13-4-2-3-12(9-13)19-16(22)14-10-15(18-11-17-14)21-5-7-25-8-6-21/h2-4,9-11,20H,5-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSXPYBDKHQRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.